

The Synthetic Pathway of Enzalutamide: An Indepth Technical Guide

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Introduction

Enzalutamide is a potent, second-generation non-steroidal androgen receptor (AR) antagonist approved for the treatment of castration-resistant prostate cancer (CRPC).[1] Unlike first-generation AR antagonists, enzalutamide not only competitively inhibits the binding of androgens to the AR but also prevents AR nuclear translocation, DNA binding, and coactivator recruitment, leading to a more profound inhibition of AR signaling. This guide provides a detailed overview of a common and efficient synthetic pathway for enzalutamide, including experimental protocols, quantitative data, and a visual representation of the synthesis.

Core Synthesis Strategy

The synthesis of enzalutamide can be broadly divided into the preparation of two key intermediates, followed by their condensation and cyclization to form the final thiohydantoin core. The key intermediates are:

- 4-isothiocyanato-2-(trifluoromethyl)benzonitrile: This intermediate provides the trifluoromethylphenyl group and the reactive isothiocyanate moiety necessary for the formation of the thiohydantoin ring.
- Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate: This
 intermediate constitutes the other part of the enzalutamide molecule, including the



fluorobenzamide side chain.

This guide will detail a five-step synthesis route, which is noted for its practicality and avoidance of highly toxic reagents in certain stages, making it suitable for larger-scale production.[2][3]

Detailed Synthesis Pathway

The overall synthetic route is depicted in the following diagram:



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Figure 1: Overall synthesis pathway of Enzalutamide.

Experimental Protocols Step 1: Synthesis of 4-isothiocyanato-2(trifluoromethyl)benzonitrile

This key intermediate is synthesized from 4-amino-2-(trifluoromethyl)benzonitrile.

• Reaction: 4-amino-2-(trifluoromethyl)benzonitrile is reacted with thiophosgene in a biphasic system to yield 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.



Protocol: To a well-stirred heterogeneous mixture of thiophosgene (1.0 eq) in water at room temperature, 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) is added portionwise over 15 minutes. The stirring is continued for an additional hour. The reaction mixture is then extracted with chloroform. The combined organic phases are dried over magnesium sulfate and evaporated under reduced pressure to yield the desired product.[4]

Quantitative Data:

Reactant	Molar Eq.	Yield (%)	Purity (%)
4-amino-2- (trifluoromethyl)benzo nitrile	1.0	~99	>98 (GC)
Thiophosgene	1.08		

Table 1: Quantitative data for the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Step 2-4: Synthesis of Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

This multi-step synthesis starts from 4-bromo-2-fluorobenzoic acid.

- Step 2: Esterification of 4-bromo-2-fluorobenzoic acid
 - Protocol: 4-bromo-2-fluorobenzoic acid is reacted with thionyl chloride to form the acid chloride, which is then esterified with methanol to give methyl 4-bromo-2-fluorobenzoate.
 [5]
- Step 3: Ullmann Coupling
 - Protocol: Methyl 4-bromo-2-fluorobenzoate is coupled with 2-aminoisobutyric acid in the presence of a copper catalyst (e.g., Cul) and a base (e.g., K2CO3) in a suitable solvent like DMF.[6]
- Step 4: Amidation



- Protocol: The product from the Ullmann coupling is then subjected to a palladiumcatalyzed carbonylation reaction with methylamine to introduce the methylcarbamoyl group, yielding the desired intermediate.
- Quantitative Data for the Synthesis of the Amine Intermediate:

Starting Material	Overall Yield (%)
4-bromo-2-fluorobenzoic acid	~35 (for 5 steps)

Table 2: Overall yield for the multi-step synthesis of the amine intermediate.[2]

Step 5: Final Condensation and Cyclization to Enzalutamide

The two key intermediates are reacted to form enzalutamide.

- Reaction: Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate is reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in the presence of a base, such as triethylamine, to facilitate the cyclization and formation of the thiohydantoin ring.
- Protocol: To a solution of methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (1.0 eq) and triethylamine (1.0 eq) in a mixture of toluene and dichloromethane, a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.5 eq) in toluene is added dropwise at 30°C. The reaction mixture is then heated to 50-60°C for 4 hours. After completion, the reaction is worked up by adding methanol, decolorizing with activated carbon, and concentrating. The residue is dissolved in dichloromethane, cooled, and stirred to precipitate the product. The solid is filtered and dried to give enzalutamide.[5]
- Quantitative Data:



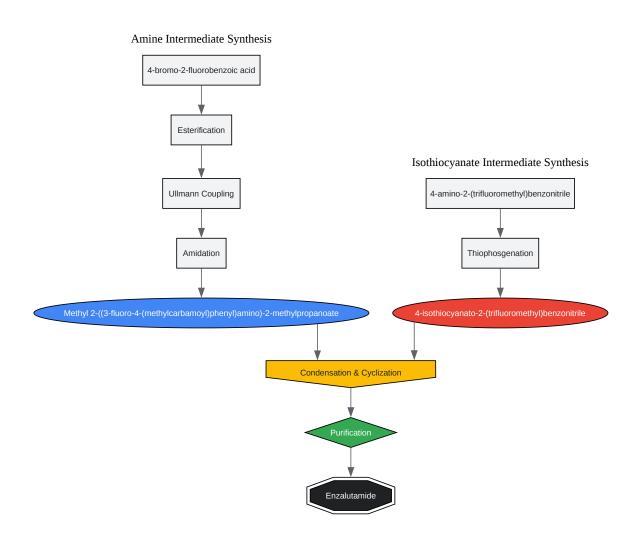
Reactant	Molar Eq.	Yield (%)	Purity (HPLC) (%)
Methyl 2-((3-fluoro-4- (methylcarbamoyl)phe nyl)amino)-2- methylpropanoate	1.0	~88.5	>99.5
4-isothiocyanato-2- (trifluoromethyl)benzo nitrile	1.5		

Table 3: Quantitative data for the final synthesis of Enzalutamide.[5]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for the synthesis of enzalutamide, highlighting the convergence of the two main synthetic branches.





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References

- 1. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]
- 5. Enzalutamide synthesis chemicalbook [chemicalbook.com]
- 6. N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine | 1289942-66-0 [chemicalbook.com]
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